[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2243512-24-3
VCID: VC6392762
InChI: InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-6-9-8-4-10(5)6;/h1-4H,(H,11,12);1H
SMILES: C1=CC2=NN=CN2C(=C1)C(=O)O.Cl
Molecular Formula: C7H6ClN3O2
Molecular Weight: 199.59

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride

CAS No.: 2243512-24-3

Cat. No.: VC6392762

Molecular Formula: C7H6ClN3O2

Molecular Weight: 199.59

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride - 2243512-24-3

Specification

CAS No. 2243512-24-3
Molecular Formula C7H6ClN3O2
Molecular Weight 199.59
IUPAC Name [1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-6-9-8-4-10(5)6;/h1-4H,(H,11,12);1H
Standard InChI Key IXXKNTCQXVASLL-UHFFFAOYSA-N
SMILES C1=CC2=NN=CN2C(=C1)C(=O)O.Cl

Introduction

# Triazolo[4,3-a]pyridine-5-carboxylic Acid;Hydrochloride: A Comprehensive Scientific Review

The compound Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride (CAS No. 2243512-24-3) represents a structurally unique heterocyclic molecule within the triazolopyridine class. With a molecular formula of C7H6ClN3O2\text{C}_7\text{H}_6\text{ClN}_3\text{O}_2 and a molecular weight of 199.59 g/mol, this compound has garnered attention in pharmaceutical and organic chemistry research due to its fused triazole-pyridine core and functional carboxylic acid group . While direct studies on this specific hydrochloride salt remain limited, structural analogs and synthetic methodologies for related triazolopyridines provide critical insights into its potential applications, physicochemical behavior, and biological relevance. This review synthesizes available data from chemical databases, recent synthetic literature, and computational analyses to establish a foundational understanding of this compound.

Molecular Architecture

[1,2,]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride consists of a bicyclic framework: a pyridine ring fused to a triazole moiety at positions 4 and 3-a, respectively. The carboxylic acid substituent at position 5 and the hydrochloride counterion enhance polarity and salt formation capabilities. Key structural features include:

  • Fused Ring System: The pyridine-triazole fusion creates a planar, aromatic system with delocalized π-electrons, as evidenced by the SMILES notation C1=CC2=NN=CN2C(=C1)C(=O)O.Cl\text{C1=CC2=NN=CN2C(=C1)C(=O)O.Cl} .

  • Functional Groups: The carboxylic acid group (COOH-\text{COOH}) at position 5 contributes to hydrogen-bonding interactions, while the hydrochloride salt improves solubility in polar solvents.

Spectroscopic and Computational Data

  • InChI Key: IXXKNTCQXVASLL-UHFFFAOYSA-N\text{IXXKNTCQXVASLL-UHFFFAOYSA-N} (PubChem) .

  • Exact Mass: 199.0148541 Da, with a monoisotopic mass matching the molecular formula .

  • Hydrogen Bonding: Two hydrogen bond donors (carboxylic acid and hydrochloride) and four acceptors (triazole N, pyridine N, carbonyl O, and Cl⁻) .

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS No.2243512-24-3
Molecular FormulaC7H6ClN3O2\text{C}_7\text{H}_6\text{ClN}_3\text{O}_2
Molecular Weight199.59 g/mol
IUPAC Name triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds1

Synthetic Pathways and Methodological Insights

General Synthesis of Triazolopyridine Derivatives

While no published protocol directly describes the synthesis of Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride, analogous triazolopyridines are typically synthesized via:

  • Cyclocondensation Reactions: Between aminopyridines and carboxylic acid derivatives, often catalyzed by acids or bases.

  • Post-Functionalization Strategies: Recent work by ACS Omega demonstrates the use of pyridoxal hydrochloride and isocyanides to construct tricyclic triazolopyridines via Schiff base intermediates . For example, reacting aryl amines with pyridoxal and tert-octyl isocyanide in HCl/dioxane yields fused triazolopyridine cores .

Hypothetical Route for Target Compound

A plausible synthesis could involve:

  • Formation of the Triazole Ring: Cyclization of 5-aminopyridine-2-carboxylic acid with nitriles or hydrazines under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Recrystallization from ethanol/water mixtures to isolate the pure compound .

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to ionic character, though experimental data remain unavailable.

  • logP: Estimated at 0.89 (PubChem), indicating balanced hydrophilicity-lipophilicity suitable for drug-like molecules .

Stability Considerations

  • Thermal Stability: The fused aromatic system likely confers thermal resilience up to 200°C, typical of triazolopyridines.

  • pH Sensitivity: The carboxylic acid group may protonate/deprotonate in physiological pH ranges (4–8), affecting solubility and reactivity .

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Anticancer Agents: Functionalization at the carboxylic acid position (e.g., amidation) generates prodrugs with enhanced bioavailability.

  • Antiviral Scaffolds: Triazolopyridines inhibit viral polymerases by mimicking nucleoside triphosphates .

Coordination Chemistry

The triazole nitrogen and carboxylic oxygen atoms facilitate metal coordination. Potential complexes with Cu(II) or Pt(II) could exhibit catalytic or antitumor properties .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activities in vitro.

  • Crystallography: Obtain single-crystal X-ray structures to confirm stereoelectronic effects.

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